

OXi8007 and Checkpoint Inhibitor Combination Therapy: Application Notes and Protocols

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Compound of Interest

Compound Name: OXi8007

Cat. No.: B1683792

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These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for combining the vascular disrupting agent (VDA) **OXi8007** with immune checkpoint inhibitors. The information is intended to guide researchers in designing and executing studies to evaluate this promising anti-cancer therapeutic strategy.

Introduction

OXi8007 is a water-soluble prodrug of OXi8006, a potent tubulin polymerization inhibitor. By selectively targeting the tumor vasculature, **OXi8007** acts as a vascular disrupting agent, leading to a rapid shutdown of blood flow within the tumor, subsequent tumor cell necrosis, and the release of tumor-associated antigens.[1][2] This mechanism of action provides a strong rationale for combination with immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, which are designed to overcome tumor-induced immune suppression and enhance the anti-tumor immune response. The disruption of the tumor microenvironment by **OXi8007** may create a more favorable setting for the activity of checkpoint inhibitors.

Data Presentation

A preclinical study in a murine model of renal cell carcinoma (Renca-luc) demonstrated the potential of combining **OXi8007** with dual checkpoint blockade. The following tables summarize the key quantitative findings from this study.

Table 1: Dosing and Administration Schedule for Combination Therapy

Agent	Dosage	Administration Route	Schedule
OXi8007	250 mg/kg	Intraperitoneal (IP)	Twice weekly
Anti-PD-1 Antibody	10 mg/kg	Intraperitoneal (IP)	Thrice weekly for the first two weeks
Anti-CTLA-4 Antibody	5 mg/kg	Intraperitoneal (IP)	Thrice weekly for the first two weeks

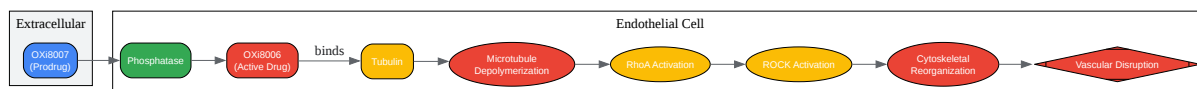
Table 2: Survival Outcomes in Renca-luc Orthotopic Kidney Tumor Model

Treatment Group	Median Survival (days)
Saline + Anti-PD-1 + Anti-CTLA-4	42
OXi8007 + Anti-PD-1 + Anti-CTLA-4	58
Saline + Anti-PD-1	35
Saline + Anti-CTLA-4	33

Data extracted from a preclinical study in a Renca-luc murine model of kidney cancer. The combination of **OXi8007** with dual checkpoint inhibitors resulted in a significant improvement in median survival compared to the checkpoint inhibitors alone.

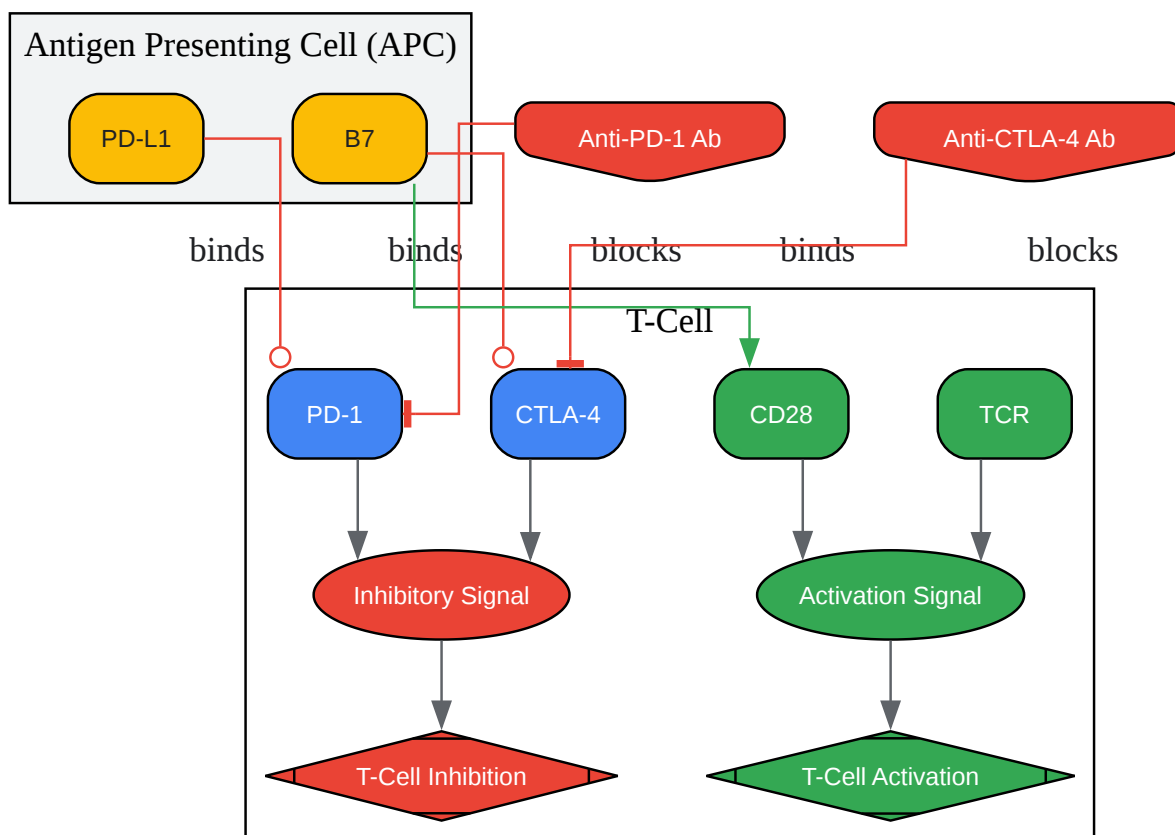
Signaling Pathways

To understand the synergistic potential of this combination therapy, it is crucial to visualize the distinct yet complementary signaling pathways targeted by **OXi8007** and checkpoint inhibitors.



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Caption: **OXi8007** Signaling Pathway in Endothelial Cells.



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Caption: Checkpoint Inhibitor Signaling and Blockade.

Experimental Protocols

The following protocols are based on the methodology reported in the preclinical evaluation of **OXi8007** in combination with checkpoint inhibitors.

In Vivo Combination Therapy in an Orthotopic Renal Cell Carcinoma Model

1. Animal Model and Cell Line:

- Animal: Male BALB/c mice, 6-8 weeks old.
- Cell Line: Renca-luc, a luciferase-expressing murine renal adenocarcinoma cell line.

2. Orthotopic Tumor Implantation:

- Culture Renca-luc cells to 70-80% confluency.
- Prepare a single-cell suspension of Renca-luc cells in sterile phosphate-buffered saline (PBS) at a concentration of 2×10^6 cells/mL.
- Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).
- Make a small flank incision to expose the left kidney.
- Inject 50 μ L of the Renca-luc cell suspension (1×10^5 cells) into the subcapsular space of the kidney using a 30-gauge needle.
- Suture the incision and allow the tumors to establish.

3. Tumor Growth Monitoring:

- Monitor tumor growth non-invasively using bioluminescence imaging (BLI).
- Administer D-luciferin (e.g., 150 mg/kg, IP) to the mice and image using an in vivo imaging system.
- Begin treatment when the tumor bioluminescence signal reaches a predetermined threshold (e.g., $>10^6$ photons/s).

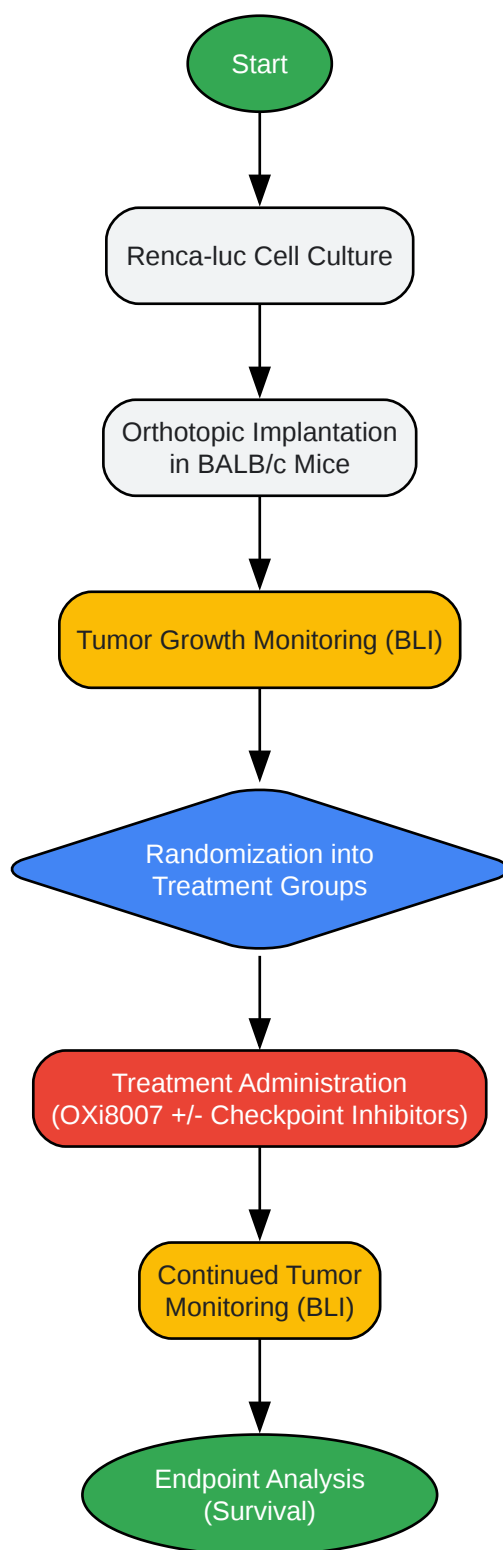
4. Treatment Groups and Administration:

- Randomize mice into the following treatment groups ($n \geq 8$ per group):
 - Group 1: Saline (Control)
 - Group 2: **OXi8007** (250 mg/kg, IP, twice weekly)
 - Group 3: Anti-PD-1 (10 mg/kg, IP, thrice weekly for 2 weeks) + Anti-CTLA-4 (5 mg/kg, IP, thrice weekly for 2 weeks)
 - Group 4: **OXi8007** (250 mg/kg, IP, twice weekly) + Anti-PD-1 (10 mg/kg, IP, thrice weekly for 2 weeks) + Anti-CTLA-4 (5 mg/kg, IP, thrice weekly for 2 weeks)
- Prepare **OXi8007** fresh in sterile saline for each administration.
- Dilute anti-PD-1 and anti-CTLA-4 antibodies in sterile PBS.

5. Monitoring and Endpoints:

- Monitor animal body weight and general health status regularly.
- Continue to monitor tumor growth via BLI weekly.
- The primary endpoint is overall survival. Euthanize mice when they meet predefined endpoint criteria (e.g., tumor burden exceeding a certain size, significant weight loss, or signs of distress).

Experimental Workflow Diagram



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